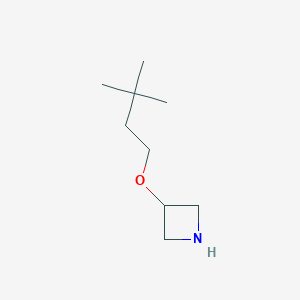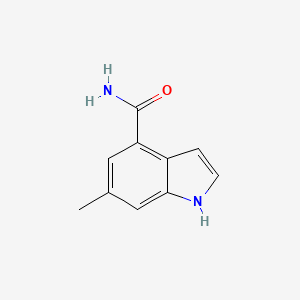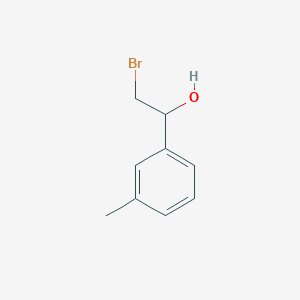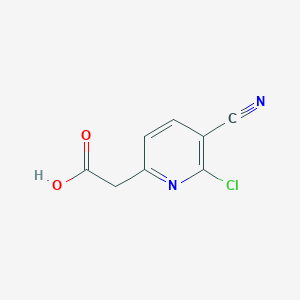
3-(3,3-Dimethylbutoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Dimethylbutoxy)azetidine:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(3,3-Dimethylbutoxy)azetidine, often involves cyclization reactions. This reaction is typically carried out under photochemical conditions, often using visible light to mediate the reaction .
Industrial Production Methods: Industrial production of azetidines can involve various catalytic processes. For instance, photo-induced copper catalysis has been employed to facilitate the synthesis of azetidines via radical cascade cyclization . This method is advantageous due to its efficiency and the ability to produce azetidines on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3,3-Dimethylbutoxy)azetidine can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the azetidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles, depending on the desired substitution pattern.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(3,3-Dimethylbutoxy)azetidine is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to ring strain makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Azetidines, including this compound, are explored for their potential pharmacological properties. They are investigated for use in drug discovery, particularly in the development of new therapeutic agents .
Industry: In the industrial sector, azetidines are used in the production of polymers and other materials. Their ability to undergo polymerization reactions makes them useful in creating specialized materials with unique properties .
Mécanisme D'action
The mechanism of action of 3-(3,3-Dimethylbutoxy)azetidine involves its interaction with various molecular targets. The ring strain in azetidines facilitates reactions that can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The specific pathways and targets depend on the context of its use, whether in medicinal chemistry or material science .
Comparaison Avec Des Composés Similaires
Aziridines: These are three-membered nitrogen-containing heterocycles.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles.
Uniqueness: 3-(3,3-Dimethylbutoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics. Compared to aziridines, it is less strained and more stable, making it easier to handle in various reactions. Compared to pyrrolidines, it retains enough ring strain to be reactive but is more stable than aziridines .
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
3-(3,3-dimethylbutoxy)azetidine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)4-5-11-8-6-10-7-8/h8,10H,4-7H2,1-3H3 |
Clé InChI |
MNMRPPXFZFQAPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCOC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060369.png)

![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B13060387.png)
![(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminocyclopropanecarboxylate](/img/structure/B13060390.png)

![ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate](/img/structure/B13060428.png)


![4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13060443.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid](/img/structure/B13060447.png)
